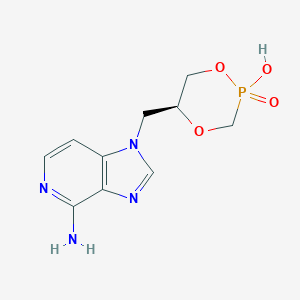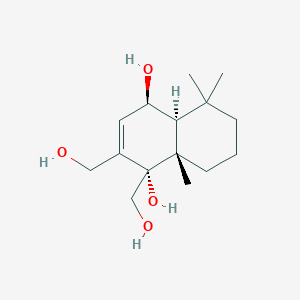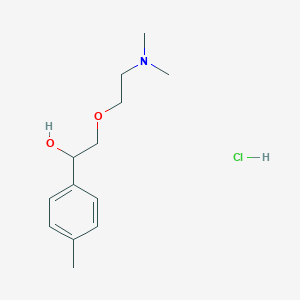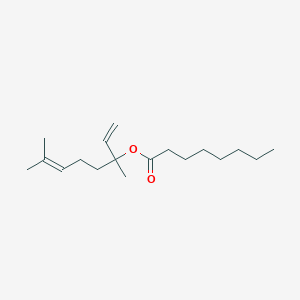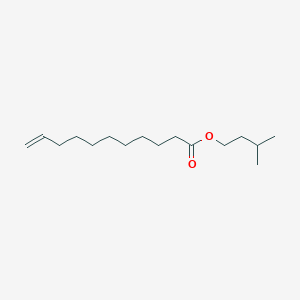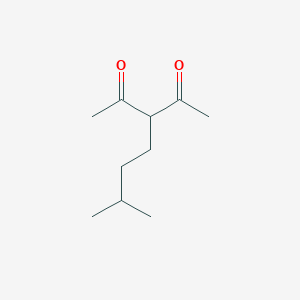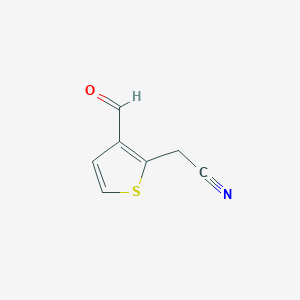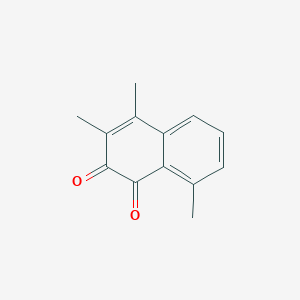
3,4,8-Trimethylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8-Trimethylnaphthalene-1,2-dione, also known as TMNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMNQ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C.
作用機序
The mechanism of action of 3,4,8-Trimethylnaphthalene-1,2-dione is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress in cells. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
生化学的および生理学的効果
3,4,8-Trimethylnaphthalene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect cells from oxidative damage induced by hydrogen peroxide and other oxidizing agents. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. In vivo studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect against liver damage induced by alcohol and other toxins.
実験室実験の利点と制限
One advantage of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative damage during experimental procedures. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. One limitation of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken to ensure the safety of researchers and experimental subjects.
将来の方向性
There are several potential future directions for research on 3,4,8-Trimethylnaphthalene-1,2-dione. One area of interest is the development of new drugs based on the antioxidant properties of 3,4,8-Trimethylnaphthalene-1,2-dione. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione could be used as a building block for the synthesis of new materials with unique properties. Further studies could also explore the potential of 3,4,8-Trimethylnaphthalene-1,2-dione as a therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
合成法
3,4,8-Trimethylnaphthalene-1,2-dione can be synthesized through a multi-step process starting from 1,4-naphthoquinone. The first step involves the addition of two methyl groups to the naphthalene ring using a Friedel-Crafts alkylation reaction. The resulting product is then oxidized using a mild oxidizing agent to form the final product, 3,4,8-Trimethylnaphthalene-1,2-dione.
科学的研究の応用
3,4,8-Trimethylnaphthalene-1,2-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to exhibit strong antioxidant properties, making it a potential candidate for the development of new drugs to treat oxidative stress-related diseases. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been used as a building block for the synthesis of novel organic materials, such as conducting polymers and dyes.
特性
CAS番号 |
135467-67-3 |
|---|---|
製品名 |
3,4,8-Trimethylnaphthalene-1,2-dione |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
3,4,8-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3 |
InChIキー |
GBCQXPRZEBKDBI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
同義語 |
1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



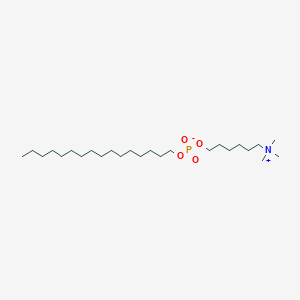
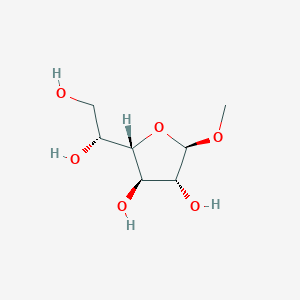
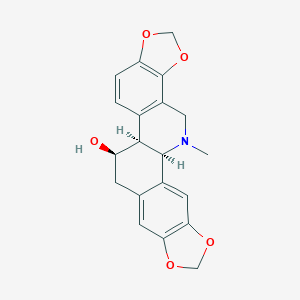
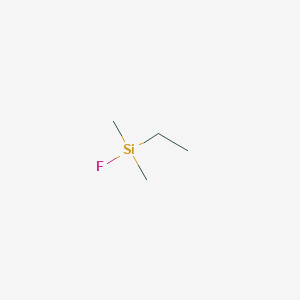
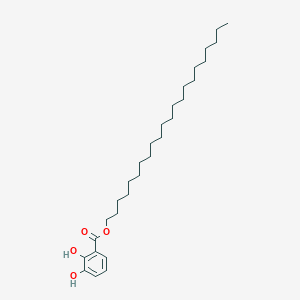
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
